(4-((3-Chloro-4-fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
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Overview
Description
(4-((3-Chloro-4-fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics
Preparation Methods
The synthesis of (4-((3-Chloro-4-fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone involves several steps. One common method starts with the reaction of 3-chloro-4-fluoroaniline with 2-chloroquinoline under specific conditions to form the intermediate product. This intermediate is then reacted with thiomorpholine in the presence of a suitable catalyst to yield the final compound . Industrial production methods often involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
(4-((3-Chloro-4-fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(4-((3-Chloro-4-fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including malaria and bacterial infections.
Industry: It is used in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-((3-Chloro-4-fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also interact with other cellular targets, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Compared to other quinoline derivatives, (4-((3-Chloro-4-fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone is unique due to its specific substitution pattern and the presence of the thiomorpholine group. Similar compounds include:
Chloroquine: Used as an antimalarial drug.
Quinoline N-oxide: Known for its antimicrobial properties.
Camptothecin: An anticancer agent.
These compounds share the quinoline core structure but differ in their substituents and specific biological activities.
Properties
IUPAC Name |
[4-(3-chloro-4-fluoroanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3OS/c21-15-11-13(5-6-16(15)22)23-18-12-19(20(26)25-7-9-27-10-8-25)24-17-4-2-1-3-14(17)18/h1-6,11-12H,7-10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBAIFOSXHYRDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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